4-Chloro-N-(3-methoxyphenethyl)aniline
Description
4-Chloro-N-(3-methoxyphenethyl)aniline is a secondary amine featuring a chloro-substituted aniline moiety linked to a 3-methoxyphenethyl group. The compound’s derivatives are often synthesized via reductive amination or Schiff base condensation, with applications in pharmaceuticals, corrosion inhibition, and coordination chemistry.
Properties
IUPAC Name |
4-chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-4-2-3-12(11-15)9-10-17-14-7-5-13(16)6-8-14/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHLQGSQVIAEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538286 | |
| Record name | 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749806-32-4 | |
| Record name | 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-methoxyphenethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 3-methoxyphenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the reduction of a nitro precursor. For example, 4-chloro-3-nitroaniline can be reduced to 4-chloroaniline, which is then reacted with 3-methoxyphenethyl bromide under similar conditions as mentioned above.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and choice of solvent, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-methoxyphenethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-(3-methoxyphenethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-methoxyphenethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Analogues and Substituent Effects
Substituent Position Effects :
- In 2-, 3-, and 4-CNMBA isomers (chloro-N-methoxybenzylidene anilines), the para-chloro derivative (4-CNMBA) showed the highest corrosion inhibition efficiency due to optimal electron density distribution .
- Methoxy groups in 3,4-dimethoxyphenyl derivatives enhance electron-donating effects, improving stability in crystal lattices .
Key Observations :
Physicochemical Properties
- Crystal Structures :
- NMR Data :
- Quantum Chemical Parameters :
- Fukui functions and local softness values predict reactive sites in 4-CNMBA, correlating with its corrosion inhibition efficiency .
Biological Activity
4-Chloro-N-(3-methoxyphenethyl)aniline is an organic compound with the molecular formula C15H16ClN, characterized by a chloro group and a methoxyphenethyl side chain attached to an aniline structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves nucleophilic substitution reactions, commonly utilizing 4-chloroaniline and 3-methoxyphenethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures.
Reaction Mechanisms
- Oxidation : The compound can be oxidized to form quinone derivatives.
- Reduction : Reduction reactions can convert nitro groups to amine groups.
- Substitution : The chlorine atom on the benzene ring can undergo substitution reactions with various nucleophiles.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its structural similarities with biologically active molecules. Its potential applications include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in drug design.
- Receptor Binding : It has been suggested that this compound might interact with various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that structurally similar compounds exhibited significant anticancer properties, suggesting that this compound could also possess similar effects. This was evidenced by its ability to inhibit the growth of certain cancer cell lines .
- Antimicrobial Properties : Research has shown that derivatives of aniline often exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential for this compound in developing new antibacterial agents.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-N-(4-methoxyphenyl)aniline | Chloro and methoxy groups | Different phenyl substitution |
| 4-Chloroaniline | Simple aniline structure | Lacks additional side chains |
| N,N-Dimethyl-4-chloroaniline | Dimethyl substitution on nitrogen | Increased lipophilicity |
| 2-(4-Chloro-3-methylphenoxy)aniline | Ether linkage with chlorinated phenyl | Presence of ether functionality |
The unique combination of functional groups in this compound may influence its biological activity and applications compared to these similar compounds.
The mechanism of action for this compound is multifaceted, depending on its specific biological targets. It may modulate enzyme activity or receptor interactions, leading to alterations in cellular processes. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
